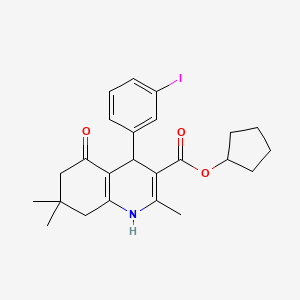
2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine, also known as DNQX, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinoline derivatives and acts as a competitive antagonist of glutamate receptors, specifically AMPA receptors. DNQX has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine acts as a competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. By binding to the receptor and blocking the activity of glutamate, 2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine prevents the influx of calcium ions into the postsynaptic neuron and inhibits the depolarization of the membrane potential. This results in the suppression of synaptic transmission and the modulation of neuronal excitability.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been demonstrated to block the induction of long-term potentiation (LTP) in the hippocampus, a process that is thought to underlie learning and memory. 2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine has also been shown to inhibit the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine in lab experiments include its high potency and selectivity for AMPA receptors, as well as its ability to cross the blood-brain barrier and act directly on the central nervous system. However, 2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine has some limitations, including its potential toxicity and the fact that it does not selectively target specific subtypes of AMPA receptors.
Future Directions
There are several potential future directions for the use of 2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine in scientific research. One area of interest is the role of AMPA receptors in neurological disorders such as Alzheimer's disease and epilepsy. 2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine may be used as a tool to investigate the underlying mechanisms of these disorders and to develop new treatments. Another area of research is the development of new AMPA receptor antagonists with improved selectivity and efficacy. 2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine may serve as a starting point for the design and synthesis of new compounds with therapeutic potential.
Synthesis Methods
The synthesis of 2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine involves several steps, including the reaction of 2,6-dimethylquinoline with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with acetic anhydride and acetic acid to yield 2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine. The synthesis of 2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine has been optimized and modified over the years to improve the yield and purity of the final product.
Scientific Research Applications
2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine has been widely used in scientific research as a tool to study the function and regulation of glutamate receptors, particularly AMPA receptors. It has been used in electrophysiological experiments to block the activity of AMPA receptors and investigate their role in synaptic transmission and plasticity. 2,6-dimethyl-N-(4-nitrophenyl)-4-quinolinamine has also been used in behavioral studies to examine the effects of AMPA receptor blockade on learning and memory processes.
properties
IUPAC Name |
2,6-dimethyl-N-(4-nitrophenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-8-16-15(9-11)17(10-12(2)18-16)19-13-4-6-14(7-5-13)20(21)22/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKFQZSNQANFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5138356.png)
![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)




![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)

![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)